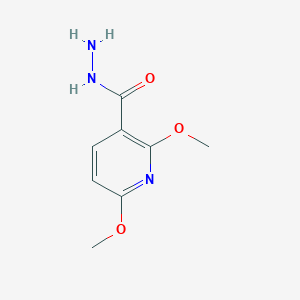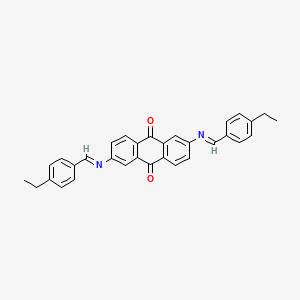
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3. It is primarily used in research settings and has various applications in chemistry, biology, and medicine. The compound is known for its unique structure, which includes a dihydroindenyl group attached to a guanidine moiety, making it a subject of interest for various scientific studies .
Métodos De Preparación
The synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride involves several steps. One common method includes the reaction of 2,3-dihydro-1H-indene with guanidine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically involve:
Temperature: Moderate heating (50-70°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic catalyst like hydrochloric acid
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Análisis De Reacciones Químicas
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the guanidine moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dihydro-1H-inden-2-yl)guanidine: Similar structure but without the dihydrochloride salt form.
2,3-Dihydro-1H-inden-1-one derivatives: Compounds with similar dihydroindenyl groups but different functional groups attached.
Guanidine derivatives: Compounds with guanidine moieties but different substituents.
The uniqueness of this compound lies in its specific combination of the dihydroindenyl group and guanidine moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H15Cl2N3 |
|---|---|
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1H-inden-2-yl)guanidine;dihydrochloride |
InChI |
InChI=1S/C10H13N3.2ClH/c11-10(12)13-9-5-7-3-1-2-4-8(7)6-9;;/h1-4,9H,5-6H2,(H4,11,12,13);2*1H |
Clave InChI |
CWOOYXWAVXQKGQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=CC=CC=C21)N=C(N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


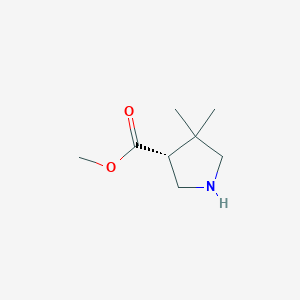
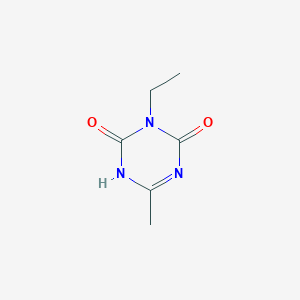


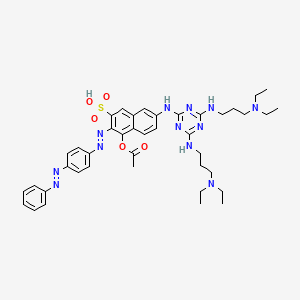
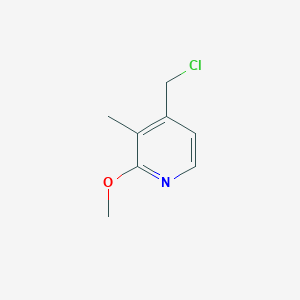
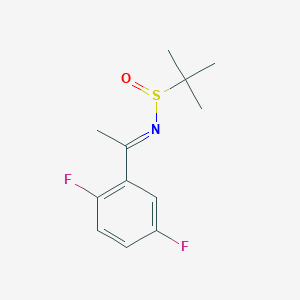
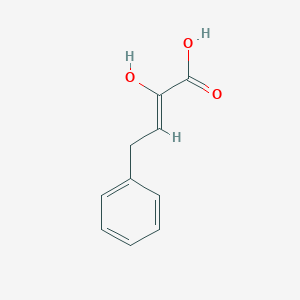
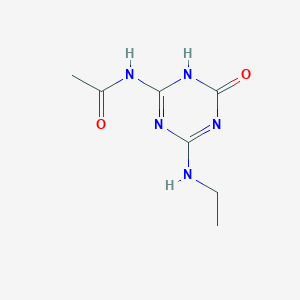
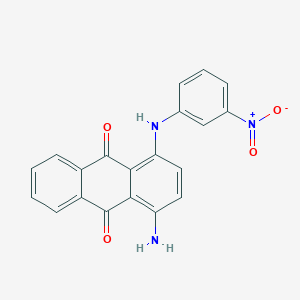
![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)
